molecular formula C16H11N3O5S2 B2838561 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 864860-96-8

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2838561
CAS No.: 864860-96-8
M. Wt: 389.4
InChI Key: QAFPZGSWXNCSGR-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety fused to a thiazole ring, which is further linked via an amide bond to a 5-nitrothiophene group.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S2/c20-15(13-3-4-14(26-13)19(21)22)18-16-17-10(8-25-16)9-1-2-11-12(7-9)24-6-5-23-11/h1-4,7-8H,5-6H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFPZGSWXNCSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in an aqueous medium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Amide Bond Formation and Stability

The carboxamide group is synthesized via condensation of 5-nitrothiophene-2-carboxylic acid derivatives with 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine under coupling agents like EDCl/HOBt or DCC in anhydrous DMF . The reaction proceeds at 0–25°C with yields of 65–85%. Acidic or alkaline hydrolysis of the amide bond regenerates the parent amine and carboxylic acid, confirming its hydrolytic instability under extreme pH .

Nitro Group Reduction

The electron-deficient 5-nitrothiophene moiety undergoes catalytic hydrogenation (H₂/Pd-C) or reduction with SnCl₂/HCl to yield the corresponding 5-aminothiophene derivative. This reaction is critical for generating bioactive intermediates for further functionalization .

Example Reaction:

N 4 benzodioxin thiazol 2 yl 5 nitrothiophene 2 carboxamideH2/Pd C EtOHN 4 benzodioxin thiazol 2 yl 5 aminothiophene 2 carboxamide\text{N 4 benzodioxin thiazol 2 yl 5 nitrothiophene 2 carboxamide}\xrightarrow{\text{H}_2/\text{Pd C EtOH}}\text{N 4 benzodioxin thiazol 2 yl 5 aminothiophene 2 carboxamide}

Yield: 78–92% .

Electrophilic Substitution on Thiophene

The nitro group directs electrophilic substitution to the 4-position of the thiophene ring. Chlorination (Cl₂/FeCl₃) and sulfonation (SO₃/H₂SO₄) occur selectively at this site, forming 4-chloro or 4-sulfo derivatives .

Nucleophilic Aromatic Substitution

The nitro group facilitates nucleophilic displacement at the 5-position under basic conditions. For example, treatment with thiophenol/K₂CO₃ in DMSO replaces the nitro group with a sulfanyl group, yielding 5-(phenylsulfanyl)thiophene analogs .

Nitro-to-Amine Reduction

The reduction follows a stepwise mechanism:

  • Adsorption of H₂ onto the Pd surface.

  • Electron transfer to the nitro group, forming a nitroso intermediate.

  • Further reduction to hydroxylamine and finally the amine .

Electrophilic Substitution

The nitro group’s strong electron-withdrawing effect deactivates the thiophene ring, directing incoming electrophiles to the meta position (C4) via resonance stabilization of the intermediate σ-complex .

Stability and Functionalization Challenges

  • The nitro group’s electron-withdrawing nature increases the thiophene ring’s susceptibility to nucleophilic attack but reduces electrophilic reactivity compared to unsubstituted thiophenes .

  • Steric hindrance from the benzodioxin-thiazole moiety limits substitution at the thiazole’s 2-position .

Scientific Research Applications

Structure

The compound can be represented by the following structural formula:

  • Molecular Formula : C17H18N2O3S
  • IUPAC Name : N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
  • SMILES : C1CCC(C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: Breast Cancer Cell Lines

In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM. The mechanism of action was attributed to the activation of caspase pathways leading to programmed cell death .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further development.

Case Study: Alzheimer's Disease Models

In animal models of Alzheimer's disease, administration of this compound resulted in a significant decrease in amyloid-beta plaques and improved cognitive function as assessed by the Morris water maze test .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. This property opens avenues for its use as an antibacterial agent.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial growth by targeting folate synthesis enzymes or other critical biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules, as detailed below:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents/Modifications Biological Target/Activity Source Evidence
Target Compound Benzodioxin + Thiazole + Nitrothiophene-amide Nitro group on thiophene Inferred: Enzyme/Receptor modulation N/A
AMG9810: 2E-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(tert-butyl)phenyl]-2-propenamide Benzodioxin + Propenamide tert-Butylphenyl group TRPV1 antagonist
D4476: 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide Benzodioxin + Imidazole + Pyridine Pyridine and benzamide Treg cell differentiation inhibitor
N-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenepropanamide Benzodioxin + Propanamide Bromo and methoxybenzene groups Unspecified (structural analog)
Patent Compound: 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide Benzodioxin + Indazole + Tetrahydrofuran Difluoropropanoyl and indazole groups Patent-specific target (undisclosed)

Key Findings:

Benzodioxin Motif : The 2,3-dihydro-1,4-benzodioxin group is a recurring feature in compounds targeting diverse pathways (e.g., TRPV1 in AMG9810 , Treg differentiation in D4476 ). This moiety likely enhances binding to hydrophobic pockets or modulates electron density for receptor interactions.

Thiazole vs.

Nitrothiophene Contribution: The 5-nitrothiophene group introduces strong electron-withdrawing effects, which could enhance binding affinity or stability compared to non-nitrated analogs (e.g., methoxybenzenepropanamide in ).

Biological Implications : While AMG9810 and D4476 have defined targets (TRPV1 and Treg cells, respectively), the target compound’s nitrothiophene-amide linkage may position it for unique interactions, such as kinase inhibition or redox modulation.

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by several bioactive moieties:

  • Benzodioxin : Known for its diverse biological activities.
  • Thiazole : Often associated with antimicrobial and anticancer properties.
  • Nitrothiophene : Exhibits significant pharmacological potential, including antitumor activity.

Antitumor Activity

Several studies have demonstrated the antitumor potential of compounds similar to this compound. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with nitro groups have been reported to induce apoptosis in cancer cells through mitochondrial pathways .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)8.76 ± 1.69Apoptosis via ROS production
Compound BHCC827 (Lung)5.13 ± 0.97Mitochondrial pathway activation
Compound CNCI-H358 (Lung)0.85 ± 0.05Cell cycle arrest

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Studies indicate that similar benzodioxin derivatives possess notable activity against both Gram-positive and Gram-negative bacteria:

  • Testing Results : The minimum inhibitory concentration (MIC) values for related compounds suggest effective antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus .
CompoundBacteriaMIC (µg/mL)
Compound DE. coli10
Compound ES. aureus15

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Induction of Apoptosis : The presence of nitro groups has been shown to enhance the generation of reactive oxygen species (ROS), leading to increased apoptosis in tumor cells .
  • Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit key enzymes involved in cancer proliferation and survival pathways .
  • Antimicrobial Mechanisms : The compounds disrupt bacterial cell membranes and inhibit critical metabolic processes within microbial cells .

Study 1: Antitumor Effects on Lung Cancer Cells

A study evaluated the cytotoxic effects of a series of nitro-substituted thiophene derivatives on lung cancer cell lines A549 and HCC827. The findings indicated that these compounds significantly reduced cell viability at low concentrations, with IC50 values ranging from 0.85 µM to 8.76 µM .

Study 2: Antimicrobial Activity Assessment

Another research focused on the antimicrobial efficacy of benzodioxin derivatives against common pathogens. The results highlighted that certain derivatives exhibited strong antibacterial activity with MIC values indicating effectiveness comparable to standard antibiotics .

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as:

  • Step 1: Condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with a thiazole precursor.
  • Step 2: Coupling with 5-nitrothiophene-2-carboxylic acid derivatives via carbodiimide-mediated amidation.
  • Optimization Factors: Solvent polarity (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalysts (e.g., HOBt/DCC) to minimize side reactions and maximize yield .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy: To confirm hydrogen/carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm for benzodioxin and thiophene moieties) .
  • Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching C₁₆H₁₂N₃O₅S₂) .
  • IR Spectroscopy: To identify functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What preliminary biological activities have been identified for this compound?

Early studies on structurally analogous compounds suggest:

  • Antimicrobial Activity: Against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption .
  • Anticancer Potential: Inhibition of kinase pathways (e.g., EGFR) in vitro, with IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing derivatives?

  • Reaction Path Prediction: Quantum mechanics (e.g., DFT) models transition states to identify energetically favorable pathways for synthesizing derivatives .
  • Molecular Docking: Predicts binding affinity to biological targets (e.g., kinases) by simulating interactions between the nitro group and catalytic lysine residues .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Orthogonal Assays: Validate results using multiple methods (e.g., cell viability assays and enzymatic inhibition tests) to rule out assay-specific artifacts .
  • Purity Verification: Ensure >95% compound purity via HPLC and elemental analysis to exclude impurities as confounding factors .

Q. What strategies optimize this compound’s pharmacokinetic properties?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and oral bioavailability .
  • Formulation Studies: Use liposomal encapsulation or cyclodextrin complexes to enhance stability and tissue penetration .

Q. How can structure-activity relationships (SARs) be established for this compound?

  • Systematic Substitution: Modify the benzodioxin or thiazole moieties and test derivatives for activity changes (e.g., replacing nitro with cyano groups reduces cytotoxicity) .
  • 3D-QSAR Modeling: Correlate electronic/steric properties (e.g., Hammett constants) with bioactivity using partial least squares regression .

Q. What advanced techniques validate molecular interactions with biological targets?

  • X-ray Crystallography: Resolve binding modes in enzyme complexes (e.g., hydrogen bonding between the carboxamide and ATP-binding pockets) .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (e.g., on-rate/off-rate) to assess target engagement specificity .

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